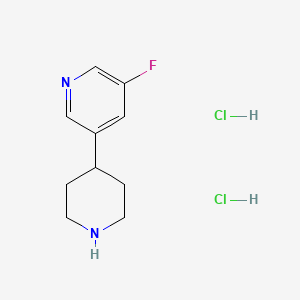

![molecular formula C13H14ClF3N2O B2971216 6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 2197057-16-0](/img/structure/B2971216.png)

6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

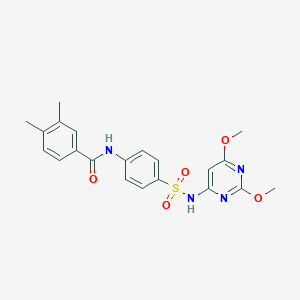

The compound “6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride” is a complex organic molecule. It likely contains an indole group and a piperidine group, both of which are common structures in many bioactive compounds . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, there are general methods for synthesizing similar structures. For instance, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . Another method involves the catalytic protodeboronation of pinacol boronic esters .科学的研究の応用

Synthesis and Structural Characterization

Diversity-Oriented Synthesis : A regio- and stereoselective method was developed for synthesizing trifluoromethyl substituted spiro compounds, demonstrating a three-component reaction's effectiveness in producing spiro[acenaphthylene-chromeno(pyrrolizidine/indolizidine)] derivatives under mild conditions. The configuration of cycloadducts was confirmed by X-ray diffraction and 2D NOESY spectroscopy (Korotaev et al., 2021).

Crystal Structure and Photochromism : The synthesis and structural characterization of a novel spiro[indoline-naphthaline]oxazine derivative were accomplished, showcasing its photochromic properties in different solvents. X-ray diffraction revealed the perpendicular orientation of benzene and naphthalene rings, contributing to the compound's distinctive photochromic behavior (Li et al., 2015).

Pharmacological Applications

- c-Met/ALK Inhibitors : Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-piperidine]-2-ones were identified as potent, selective, and efficacious c-Met/ALK dual inhibitors. One compound demonstrated significant tumor growth inhibition in pharmacological and antitumor assays, highlighting the scaffold's potential in cancer therapy (Li et al., 2013).

Chemical Synthesis Techniques

Ultrasound-Assisted Synthesis : An efficient method for synthesizing spiro[pyrano[2,3-c]pyrazole] derivatives via a one-pot, four-component reaction under ultrasound irradiation was developed. This technique leverages group-assistant-purification (GAP) chemistry to simplify the synthesis process (Zou et al., 2012).

Microwave-Assisted Synthesis : A series of trifluoromethyl substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazoles]-2(1H)-ones were synthesized using a microwave-induced technique. This environmentally benign approach demonstrates the efficiency of microwave irradiation in facilitating rapid and high-yield synthesis (Dandia et al., 2001).

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures, such as fluorinated indoles, have been found to inhibit hiv-1 , act as ligands for the CB2 cannabinoid receptor in the central nervous system , and prevent thrombus formation by inhibiting factor Xa .

Biochemical Pathways

Fluorinated indoles have been found to affect pathways related to hiv-1 replication, cannabinoid signaling, and blood coagulation .

Result of Action

Based on the activities of similar compounds, it could potentially have antiviral, analgesic, or anticoagulant effects .

特性

IUPAC Name |

6-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-9-10(7-8)18-11(19)12(9)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNKLNUDAMWSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=C(C=C3)C(F)(F)F)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)

![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)

![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)

![ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2971147.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2971154.png)

![2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2971155.png)